molecular formula C6H12N2O3 B8534244 3,5-Dimethyl-5-nitro-1,3-oxazinane

3,5-Dimethyl-5-nitro-1,3-oxazinane

Cat. No. B8534244
M. Wt: 160.17 g/mol
InChI Key: NEACXASRQZHDPP-UHFFFAOYSA-N
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Patent
US08729112B2

Procedure details

To a solution of 2-nitro-2-methyl-1,3-propanediol (20.4 g, 151 mmol) in 40% aqueous methylamine (11.7 g, 151 mmol), was added an aqueous solution of formaldehyde (37%, 12.2 g, 151 mmol). The reaction was stirred at room temperature for one week, then extracted with ether three times. The organic fractions were dried over sodium sulfate and concentrated under reduced pressure to give a crude oil which was purified by column chromatography, eluting from silica gel with a gradient of 50-100% ethyl acetate in hexanes to give 15.4 g of desired product (63% yield). 1H NMR (400 MHz, CDCl3) δ 1.45 (s, 3H), 2.32 (s, 3H), 2.63-2.66 (d, J=13.2 Hz, 1H), 3.51-3.54 (d, J=12.6 Hz, 1H), 3.67-3.71 (d of trip, J=1.9, 13.2 Hz, 1H), 3.86-3.89 (d, J=8.5 Hz, 1H), 4.29-4.32 (dd, J=1.2, 8.6 Hz, 1H), 4.61-4.66 (dd, J=2.4, 12.6 Hz, 1H). 13C NMR (100 MHz, CDCl3) δ 22.0, 39.9, 59.8, 71.2, 83.1, 86.1. LRMS (ESI/APCI): 161[M+H]+.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]([CH3:9])([CH2:7]O)[CH2:5][OH:6])([O-:3])=[O:2].[CH3:10][NH2:11].[CH2:12]=O>>[CH3:10][N:11]1[CH2:7][C:4]([CH3:9])([N+:1]([O-:3])=[O:2])[CH2:5][O:6][CH2:12]1

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
[N+](=O)([O-])C(CO)(CO)C
Name
Quantity
11.7 g
Type
reactant
Smiles
CN
Name
Quantity
12.2 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for one week
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fractions were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting from silica gel with a gradient of 50-100% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
CN1COCC(C1)([N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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